molecular formula C17H19NO2 B11171064 N-benzyl-N-ethyl-2-phenoxyacetamide

N-benzyl-N-ethyl-2-phenoxyacetamide

Cat. No.: B11171064
M. Wt: 269.34 g/mol
InChI Key: YEPFQFLOGLJGTE-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-phenoxyacetamide is an organic compound with the molecular formula C17H19NO2 It is characterized by the presence of a benzyl group, an ethyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-phenoxyacetamide typically involves the reaction of N-benzyl-N-ethylamine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

N-benzyl-N-ethylamine+phenoxyacetyl chlorideThis compound+HCl\text{N-benzyl-N-ethylamine} + \text{phenoxyacetyl chloride} \rightarrow \text{this compound} + \text{HCl} N-benzyl-N-ethylamine+phenoxyacetyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-benzyl-N-ethyl-2-phenoxyethylamine.

    Substitution: Various substituted phenoxyacetamides depending on the substituent introduced.

Scientific Research Applications

N-benzyl-N-ethyl-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the phenoxyacetamide moiety plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-ethyl-2-phenoxyacetamide is unique due to its specific combination of benzyl, ethyl, and phenoxyacetamide groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the ethyl group may influence the compound’s solubility and reactivity compared to its methyl or propyl analogs.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-benzyl-N-ethyl-2-phenoxyacetamide

InChI

InChI=1S/C17H19NO2/c1-2-18(13-15-9-5-3-6-10-15)17(19)14-20-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3

InChI Key

YEPFQFLOGLJGTE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)COC2=CC=CC=C2

solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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